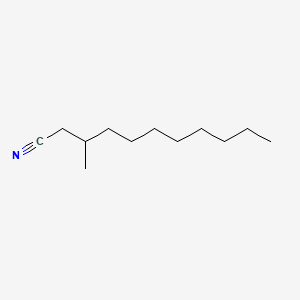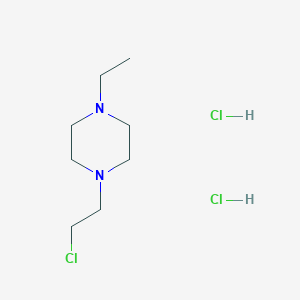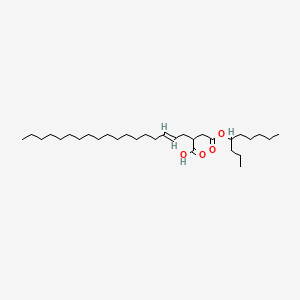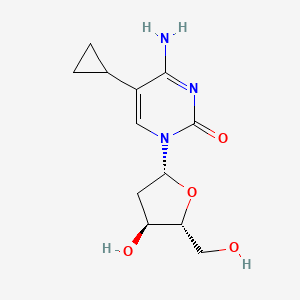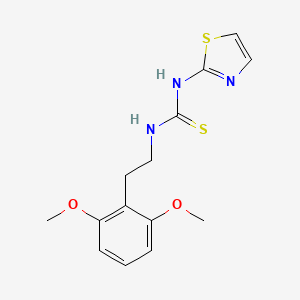
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a chromenamine structure, making it a versatile molecule for various synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce a variety of substituted chromenamines.
科学研究应用
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties.
N,N-bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring instead of the chromenamine structure.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
Uniqueness
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its chromenamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
81816-63-9 |
|---|---|
分子式 |
C13H18Cl3NO |
分子量 |
310.6 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-6-8-16(9-7-15)12-5-10-17-13-4-2-1-3-11(12)13;/h1-4,12H,5-10H2;1H |
InChI 键 |
FUPORCISAVLCDC-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC=CC=C2C1N(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


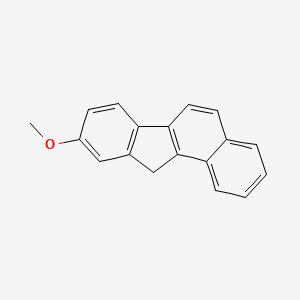

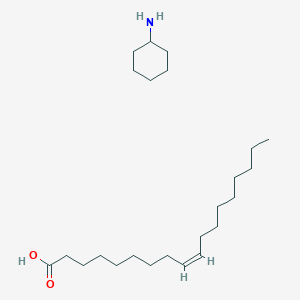
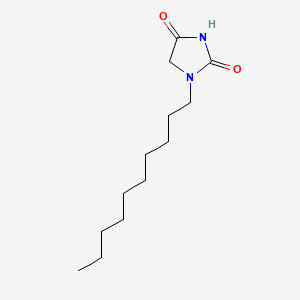

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

